molecular formula C11H16N4 B1273430 1-Butyl-2-hydrazino-1H-benzimidazole CAS No. 615281-72-6

1-Butyl-2-hydrazino-1H-benzimidazole

Cat. No. B1273430
CAS RN: 615281-72-6
M. Wt: 204.27 g/mol
InChI Key: MBAOPAPQGSWLMZ-UHFFFAOYSA-N
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Description

1-Butyl-2-hydrazino-1H-benzimidazole (BHBI) is an organic compound with a unique structure. It is composed of a benzimidazole ring with a butyl group attached to the nitrogen atom and a hydrazino group attached to the carbon atom. BHBI has been found to have a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Structural and Theoretical Analysis

  • Imidazole Derivatives in Chemistry: Imidazole derivatives, including benzimidazoles, are widely applied in organic and medicinal chemistry. They have shown biological activities as antiviral, antimicrobial, and antitumor agents. N-Butyl-1H-benzimidazole, closely related to 1-Butyl-2-hydrazino-1H-benzimidazole, has been thoroughly studied. The presence of a butyl substituent at the N position does not significantly affect the structural organization of benzimidazole. These findings are supported by DFT/B3LYP method analysis with a 6-311++G(d,p) basis set, providing insight into the electron distribution and molecular interactions within such compounds (Kazachenko et al., 2022).

Synthesis and Application in Antioxidant Activity

  • Antioxidant Properties: Benzimidazole derivatives have been synthesized and tested for their antioxidant properties. Some compounds like methyl 3-[3-(3-methoxy-3-oxopropyl)-5-benzoyl-2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl]propanoate and 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione demonstrated significant cytoprotective and antioxidant effects, comparable to quercetin. This highlights the potential of benzimidazole derivatives, including this compound, in biological applications (Anastassova et al., 2016).

Biological Assays and Antimicrobial Properties

  • Antimicrobial Potency: Benzimidazole derivatives have shown promising results in antimicrobial potencies. For instance, studies have demonstrated the effectiveness of such compounds against various microorganisms, indicating the potential for this compound in similar applications (Kamat et al., 2017).

Green Synthesis Methods

  • Environmentally Friendly Synthesis: The green synthesis of benzimidazoles, including methods that support structural diversity and various substitutions, is an important area of research. Novel series of benzimidazoles have been synthesized using environmentally friendly procedures, which is crucial for sustainable chemistry and the development of new pharmaceuticals (Nikpassand & Pirdelzendeh, 2016).

Mechanism of Action

Target of Action

1-Butyl-2-hydrazino-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities . The primary targets of these compounds are often related to their antitumor and antimicrobial properties . For instance, some benzimidazole derivatives have been found to target human topoisomerase I, an enzyme crucial for DNA replication and transcription .

Mode of Action

For instance, they can compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis . In the context of antitumor activity, benzimidazole derivatives can inhibit the function of topoisomerase I, thereby disrupting DNA replication and leading to cell death .

Biochemical Pathways

By inhibiting topoisomerase I, for example, it could disrupt the normal cell cycle and induce apoptosis .

Pharmacokinetics

The compound’s molecular weight (2772 g/mol) and its dihydrochloride form suggest potential water solubility, which could influence its bioavailability .

Result of Action

The result of this compound’s action would depend on its specific targets and mode of action. Given its potential antitumor and antimicrobial activities, the compound could lead to cell death in cancer cells or bacteria . More research is needed to confirm these effects and understand their molecular and cellular mechanisms.

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the compound’s interaction with DNA could be influenced by the DNA’s sequence and structure .

Biochemical Analysis

Biochemical Properties

1-Butyl-2-hydrazino-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a role in cell signaling pathways . This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling events. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and potency. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate potential changes in cell viability and function over prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this range can result in detrimental effects on organ function and overall health.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in specific organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

(1-butylbenzimidazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-3-8-15-10-7-5-4-6-9(10)13-11(15)14-12/h4-7H,2-3,8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAOPAPQGSWLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392972
Record name 1-Butyl-2-hydrazinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

615281-72-6
Record name 1-Butyl-2-hydrazinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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